

# In-Depth Technical Guide: Tos-PEG2-OH in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tos-PEG2-OH

Cat. No.: B178733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (**Tos-PEG2-OH**), a bifunctional molecule increasingly utilized in advanced pharmaceutical research and development. Its unique properties make it a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

## Core Molecular Data

The fundamental physicochemical properties of **Tos-PEG2-OH** are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Identifier       | Value  | Source    |
|------------------|--|-----------|
| Chemical Formula | C <sub>11</sub> H <sub>16</sub> O <sub>5</sub> S   | [1][2]    |
| Molecular Weight | 260.31 g/mol   | [2][3]    |
| CAS Number       | 118591-58-5  | [1][2][3] |
| Synonyms         | Tos-PEG2-alcohol, Diethylene glycol p-toluenesulfonate, 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, Diethylene glycol mono-p-toluenesulfonate | [1]       |

## Applications in Drug Discovery and Development

**Tos-PEG2-OH** is a versatile building block in medicinal chemistry and drug development, primarily recognized for its role as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The structure of **Tos-PEG2-OH** is advantageous for this application. It incorporates a hydroxyl (-OH) group and a tosyl (Tos) group, which serves as an excellent leaving group in nucleophilic substitution reactions. The diethylene glycol (PEG2) spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

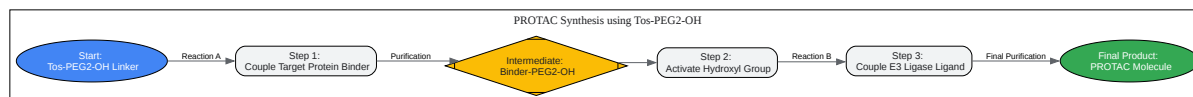
Key applications include:

- **PROTAC Synthesis:** The primary application where the molecule connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
- **Bioconjugation:** Used to link biomolecules, leveraging its reactive tosyl group.
- **Drug-Release Systems:** Incorporated into more complex systems for controlled release of active pharmaceutical ingredients.[1]

- Nanotechnology and Materials Research: Employed in the development of new materials and functional coatings.<sup>[1]</sup>

## Conceptual Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker like **Tos-PEG2-OH**. This process involves the sequential attachment of a target protein binder and an E3 ligase ligand to the linker.



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Conceptual workflow for PROTAC synthesis.

Methodology for Conceptual Workflow:

- Step 1: Couple Target Protein Binder (Reaction A):** The synthesis is initiated by reacting the tosyl group of **Tos-PEG2-OH** with a suitable nucleophile on the target protein binding moiety. The tosyl group acts as a good leaving group, facilitating this coupling reaction. This step is typically followed by purification to isolate the Binder-PEG2-OH intermediate.
- Step 2: Activate Hydroxyl Group:** The terminal hydroxyl group of the intermediate is then activated. This could involve conversion to a better leaving group or a reactive species suitable for the subsequent coupling reaction.
- Step 3: Couple E3 Ligase Ligand (Reaction B):** The activated intermediate is reacted with the E3 ligase ligand to form the final PROTAC molecule. This is followed by a final purification step to ensure the high purity of the therapeutic candidate.

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## References

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- 2. chemscene.com [chemscene.com]
- 3. Tos-PEG2-OH | PROTAC Linker | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide: Tos-PEG2-OH in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b178733#tos-peg2-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b178733#tos-peg2-oh-molecular-weight-and-formula)

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